Bienvenue dans la boutique en ligne BenchChem!

(1-methoxypropan-2-yl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine

Medicinal Chemistry Drug Discovery Physicochemical Property Optimization

The compound (1-methoxypropan-2-yl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine (CAS 1156721-45-7) is a disubstituted secondary amine containing a 3-methylpyrazole ring connected to a 1-methoxypropan-2-yl group via a methylene bridge. With a molecular formula of C9H17N3O and a molecular weight of 183.25 g/mol, it belongs to the class of N-alkylated pyrazole derivatives commonly employed as intermediates in medicinal chemistry and agrochemical research.

Molecular Formula C9H17N3O
Molecular Weight 183.255
CAS No. 1156721-45-7
Cat. No. B2584776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-methoxypropan-2-yl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine
CAS1156721-45-7
Molecular FormulaC9H17N3O
Molecular Weight183.255
Structural Identifiers
SMILESCC1=C(C=NN1)CNC(C)COC
InChIInChI=1S/C9H17N3O/c1-7(6-13-3)10-4-9-5-11-12-8(9)2/h5,7,10H,4,6H2,1-3H3,(H,11,12)
InChIKeyHCANRIVYHPMZBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1-Methoxypropan-2-yl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine (CAS 1156721-45-7): A Structurally-Defined Secondary Amine Building Block for Targeted Library Synthesis


The compound (1-methoxypropan-2-yl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine (CAS 1156721-45-7) is a disubstituted secondary amine containing a 3-methylpyrazole ring connected to a 1-methoxypropan-2-yl group via a methylene bridge [1]. With a molecular formula of C9H17N3O and a molecular weight of 183.25 g/mol, it belongs to the class of N-alkylated pyrazole derivatives commonly employed as intermediates in medicinal chemistry and agrochemical research . The compound is commercially available from multiple suppliers at purities ≥95%, making it accessible for use as a synthetic building block or fragment in drug discovery campaigns where precise structural control over the N-substituent is required .

Why (1-Methoxypropan-2-yl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine Cannot Be Replaced by Closest Analogs: Physicochemical and Structural Differentiation Rationale


Although numerous compounds share the 3-methylpyrazole core, simple substitution of this specific N-(1-methoxypropan-2-yl) secondary amine with a primary amine (e.g., 3-methyl-1H-pyrazol-4-amine), an N-methyl analog, or a regioisomer bearing a direct pyrazole-amine bond leads to quantifiably distinct computed physicochemical property profiles [1]. These differences—in lipophilicity (XLogP3), topological polar surface area (TPSA), hydrogen bond donor/acceptor counts, and rotatable bond numbers—are known to impact passive membrane permeability, solubility, and metabolic stability, rendering the compounds non-interchangeable in drug discovery or agrochemical lead optimization campaigns where precise property tuning is essential [2]. The evidence below quantifies these differences.

Product-Specific Quantitative Evidence for (1-Methoxypropan-2-yl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine: Physicochemical Differentiation from Key Analogs


Lipophilicity Tuning: XLogP3 0.3 Offers a Balanced Profile Compared to More Polar or Lipophilic Analogs

The target compound exhibits a computed XLogP3 of 0.3 [1], placing it at a moderately balanced point between the more polar primary amine 3-methyl-1H-pyrazol-4-amine (XLogP3 -0.1 [2]) and the lipophilic regioisomer (1-(1-methoxypropan-2-yl)-3-methyl-1H-pyrazol-4-yl)methanamine (XLogP3 -0.3 [3]) versus the more lipophilic ZINC-predicted value (logP 1.467 [4]). The N-methyl analog N-methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]amine also shows XLogP3 0 [5], whereas the direct pyrazole-amine analog 1-(1-methoxypropan-2-yl)-3-methyl-1H-pyrazol-4-amine has XLogP3 0.1 [6]. This intermediate lipophilicity may reduce nonspecific binding while maintaining sufficient membrane permeability.

Medicinal Chemistry Drug Discovery Physicochemical Property Optimization

Topological Polar Surface Area (TPSA): 49.9 Ų Enables Favorable Brain Permeability Predictions vs. Higher TPSA Analogs

The target compound presents a TPSA of 49.9 Ų [1], which is lower than that of 3-methyl-1H-pyrazol-4-amine (54.7 Ų [2]) and comparable to the N-methyl analog (40.7 Ų [3]). TPSA values below 60–70 Ų are generally associated with improved passive blood-brain barrier (BBB) penetration [4]. The compound's TPSA is also lower than that of both the direct pyrazole-amine analog (53.1 Ų [5]) and the regioisomer methanamine (53.1 Ų [6]), suggesting a potential advantage in CNS-targeted library design.

Blood-Brain Barrier CNS Drug Discovery TPSA Optimization

Hydrogen Bond Donor Count of 2: Preserving Key Interaction Potential While Maintaining Drug-Likeness

The target compound possesses two hydrogen bond donors (HBD 2) and three hydrogen bond acceptors (HBA 3) [1]. In contrast, the direct pyrazole-amine analog and the regioisomer methanamine each have only one HBD (HBD 1) [2][3], while the primary amine comparator retains HBD 2 but with only HBA 2 [4]. The N-methyl analog also has HBD 2/HBA 2 [5]. Maintaining two HBD groups may be critical for target binding interactions that require both the pyrazole NH and the secondary amine, while the additional HBA (3 vs. 2) from the methoxy group provides extra solvation capacity without violating Lipinski's Rule of 5.

Hydrogen Bonding Drug-Likeness Ligand Efficiency

Rotatable Bonds (5) and sp3 Fraction (0.78): Enhanced Conformational Flexibility vs. Rigid Analogs for Induced-Fit Binding

With 5 rotatable bonds [1], the target compound exhibits significantly greater conformational freedom than the 3-methyl-1H-pyrazol-4-amine primary amine (0 rotatable bonds [2]), the N-methyl analog (2 rotatable bonds [3]), and the direct pyrazole-amine analog (3 rotatable bonds [4]), but is comparable to the regioisomer methanamine (4 rotatable bonds [5]). The high fraction of sp3-hybridized carbons (0.78 [6]) also indicates a more three-dimensional character, which has been linked to higher clinical success rates in drug discovery [7].

Conformational Flexibility Molecular Recognition Fragment-Based Drug Design

Commercial Availability and Purity Consistency: ≥95% Pure Reagent Grade Enables Reproducible SAR Studies

The target compound is commercially available from multiple suppliers (e.g., AiFChem, Leyan, CymitQuimica) at certified purities of 95% or higher . In contrast, several close analogs such as 1-(1-methoxypropan-2-yl)-3-methyl-1H-pyrazol-4-amine (CAS 2105587-36-6) and the regioisomer methanamine (CAS 1344154-31-9) are listed with limited availability or require custom synthesis . This assured purity and multi-vendor sourcing reduce procurement risk and ensure batch-to-batch reproducibility for quantitative structure-activity relationship (QSAR) and lead optimization studies.

Chemical Procurement Quality Control Structure-Activity Relationship

Optimal Application Scenarios for (1-Methoxypropan-2-yl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine Based on Quantitative Differentiation


CNS-Targeted Fragment Library Design Requiring TPSA < 60 Ų

With a TPSA of 49.9 Ų, this compound is well-suited for inclusion in fragment libraries aimed at CNS targets, where maintaining TPSA below 60–70 Ų is critical for passive BBB penetration [1]. Compared to the primary amine analog (54.7 Ų) and the direct pyrazole-amine (53.1 Ų), it offers a lower TPSA while preserving two HBD groups for target engagement [2].

Medicinal Chemistry Campaigns Requiring Dual HBD Presentation and Intermediate Lipophilicity

The compound's two hydrogen bond donors (pyrazole NH + secondary amine) and XLogP3 of 0.3 make it a candidate for targets that benefit from bidentate HBD interactions without excessive lipophilicity [1]. Analogs with HBD=1 (direct amine, regioisomer) may not recapitulate such interactions, while the XLogP3 of 0.3 is higher than the HBD=2 primary amine (XLogP3 -0.1), potentially improving permeability [3].

Conformationally Flexible Scaffold for Induced-Fit Target Binding

The high rotatable bond count (5) relative to the rigid primary amine (0), N-methyl (2), and direct amine (3) analogs provides greater conformational sampling [1]. This is advantageous when targeting proteins that undergo significant conformational changes upon ligand binding, or when screening fragment libraries where rigid fragments may fail to identify cryptic binding pockets [4].

Reproducible SAR Studies Requiring Multi-Vendor Sourcing and Guaranteed Purity

For structure-activity relationship campaigns requiring compound re-supply over extended periods, the availability of this compound from multiple vendors at ≥95% purity reduces the risk of supply disruption [1]. This contrasts with several close analogs available only from a single source or requiring custom synthesis, which can introduce variability in purity and delivery timelines [2].

Quote Request

Request a Quote for (1-methoxypropan-2-yl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.